

Application Notes and Protocols for Inkjet Printing with Reactive Red Dyes

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Compound of Interest

Compound Name: Reactive red 67

CAS No.: 12226-34-5

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Introduction: The Synergy of Reactive Dyes and Digital Textile Printing

Digital inkjet printing is revolutionizing the textile industry, offering unparalleled design freedom, rapid prototyping, and reduced environmental impact compared to traditional screen printing.[1][2] At the heart of high-quality digital printing on natural fibers like cotton, silk, and linen are reactive dyes.[1][3] These dyes are distinguished by their ability to form a permanent, covalent bond with the fiber's hydroxyl (-OH) or amino (-NH₂) groups.[4][5] This chemical bond results in prints with exceptional vibrancy, soft hand-feel, and superior wash fastness, as the dye becomes an integral part of the fiber itself.[1][6]

This document provides a comprehensive technical guide for researchers and scientists on the formulation of inkjet inks and the application protocols for a representative red reactive dye on cotton fabric.

A Note on Dye Selection: The specific designation "**Reactive Red 67**" does not correspond to a standard, widely documented Colour Index (C.I.) name. Therefore, the following protocols are based on the well-characterized properties of a typical monochlorotriazine (MCT) or vinyl

sulfone (VS) type red reactive dye, which are commonly used and suitable for digital textile printing applications.

Part 1: Ink Formulation - Engineering for Performance and Reliability

The performance of a reactive dye inkjet ink is critically dependent on its physicochemical properties. The formulation must be meticulously balanced to ensure jetting reliability, print quality, and long-term stability, all while providing the necessary components for effective dye fixation.[7][8] An ink is a complex aqueous system where each component serves a distinct and vital function.

The Role of Core Ink Components

A typical water-based reactive dye inkjet ink is composed of several key ingredients. The precise ratio of these components is tailored to the specific printhead technology (e.g., thermal or piezoelectric) and the substrate.[8][9]

- **Deionized (DI) Water:** The primary carrier medium, constituting the bulk of the ink. It must be of high purity to prevent ionic impurities from interfering with dye stability or causing nozzle corrosion.
- **Reactive Dye:** The colorant. For inkjet applications, the dye must be highly purified and salt-free to prevent nozzle clogging and ensure high solubility.[10]
- **Co-solvents & Humectants:** These are high-boiling point, water-miscible organic solvents such as glycols (e.g., ethylene glycol, diethylene glycol) and glycerol.[8] Their primary function is to control the ink's drying time, preventing it from drying out on the nozzle plate (which causes clogging) while allowing for controlled absorption into the fabric.[8][11]
- **Surfactants:** These are surface-active agents that reduce the ink's surface tension. This allows for proper wetting of the nozzle plate and controls how the ink droplet spreads upon impact with the substrate, which is crucial for achieving sharp print definition and preventing excessive bleed.[7]
- **pH Buffer:** Reactive dyes require a specific pH range (typically neutral to slightly acidic, pH 5-8) for optimal storage stability in the ink cartridge to prevent premature hydrolysis of the

reactive group.[7][12] An unstable pH can lead to dye degradation and precipitation.

- Biocide: Prevents the growth of bacteria and fungi in the water-based ink during storage, which can degrade the ink and clog printheads.[9]
- Other Additives: Chelating agents may be included to sequester metal ions that could destabilize the dye.

Ink Formulation Protocol

This protocol describes the preparation of a 100g batch of a representative red reactive dye ink. All operations should be conducted in a clean laboratory environment.

Experimental Protocol: Ink Formulation

- Solvent Pre-mixture: In a clean beaker, combine the deionized water, co-solvents, and humectants as specified in Table 1. Stir with a magnetic stirrer until the solution is homogeneous.
- Dye Dissolution: Slowly add the purified reactive red dye powder to the solvent mixture while stirring continuously. Gentle heating (30-40°C) may be applied to aid dissolution, but the temperature should not exceed 50°C to avoid dye degradation. Continue stirring until all dye is completely dissolved.
- Addition of Surfactant & Additives: Once the dye is fully dissolved, add the surfactant, biocide, and any other additives to the solution. Continue stirring for another 15-20 minutes.
- pH Adjustment: Measure the pH of the ink. If necessary, adjust to the target range (e.g., pH 7.0-8.0) using a dilute buffer solution.[12]
- Multi-Stage Filtration: This is a critical step to remove any micro-particulates that could clog the printhead nozzles. Filter the ink sequentially through a series of membrane filters with decreasing pore sizes (e.g., 3.0 µm, then 1.2 µm, and finally 0.45 µm or 0.2 µm).[7][9]
- Characterization & Storage: The final ink should be characterized for its key physical properties (viscosity, surface tension, pH). Store the ink in a clean, sealed container away from direct sunlight.

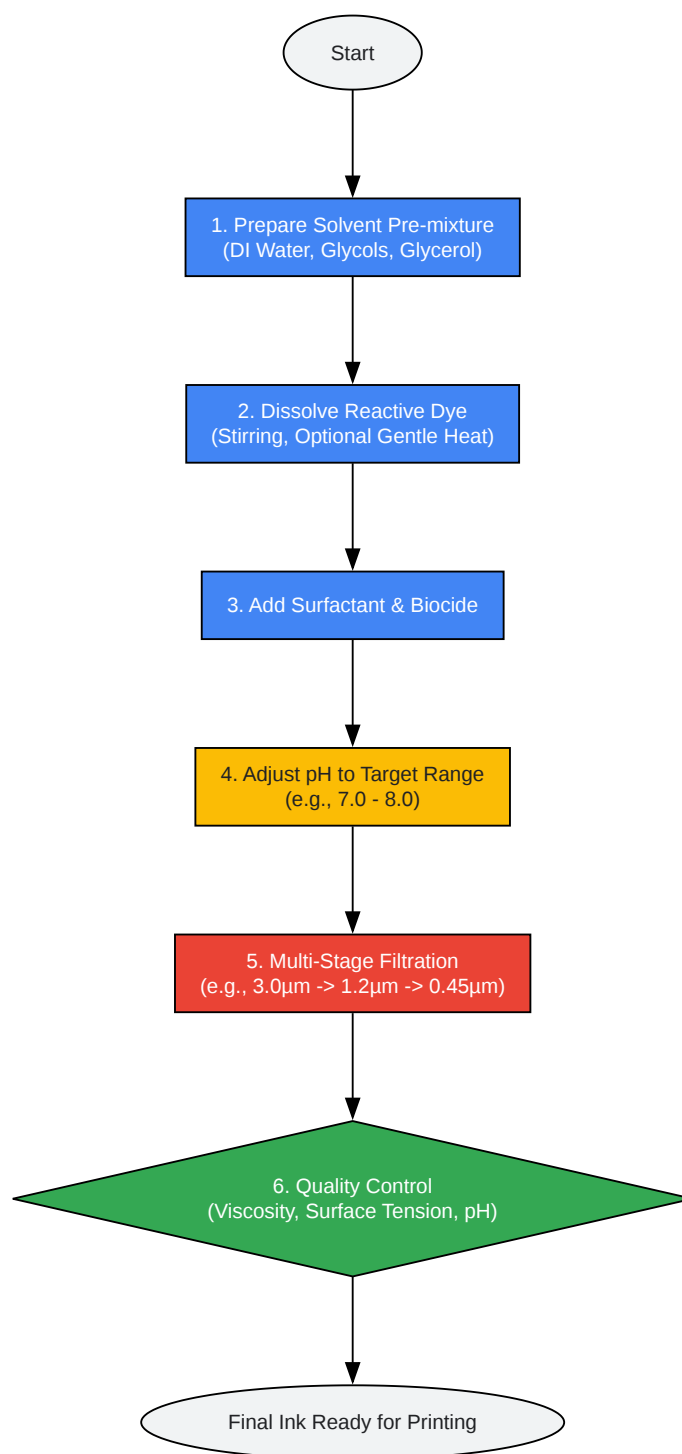
Data Presentation: Ink Formulation Recipe

Component	Function	Concentration (wt%)	Example (for 100g)
Purified Reactive Red Dye	Colorant	5.0 - 15.0%	10.0 g
Diethylene Glycol (DEG)	Co-solvent / Humectant	10.0 - 20.0%	15.0 g
Glycerol	Co-solvent / Humectant	5.0 - 15.0%	10.0 g
Non-ionic Surfactant	Surface Tension Modifier	0.1 - 2.0%	0.5 g
pH Buffer (e.g., Triethanolamine)	pH Control & Stability	0.1 - 1.0%	0.5 g
Biocide	Prevents microbial growth	0.1 - 0.3%	0.2 g
Deionized Water	Aqueous Carrier	Balance	63.8 g

Table 1: A general-purpose formulation for a reactive red inkjet ink.

Concentrations should be optimized based on the specific dye and printhead requirements.^{[7][8][9]}

Visualization: Ink Formulation Workflow



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Caption: Workflow for preparing a stable reactive dye inkjet ink.

Part 2: Application Protocols - From Fabric to Final Print

Achieving a high-quality, durable print with reactive inks is a multi-step process that chemically alters the fabric. Each stage—pre-treatment, printing, fixation, and post-treatment—is indispensable for realizing the full potential of the dye.[3]

Fabric Pre-treatment

Before printing, the cotton fabric must be coated with a chemical solution. This is arguably the most critical step for achieving high color yield and sharp print definition.[13][14]

Causality: The pre-treatment solution serves three primary functions:

- **Provides Alkali:** Reactive dyes require an alkaline environment (high pH) to activate the cellulose fibers. The alkali (e.g., sodium bicarbonate) generates cellulosate anions (Cell-O⁻), which are the sites for the nucleophilic reaction with the dye molecule.[12][13]
- **Supplies Humectant:** A hygroscopic agent, typically urea, is included. During the subsequent steaming (fixation) step, urea helps to attract moisture and acts as a solvent, ensuring the dye and alkali remain in a dissolved, mobile state, which is necessary for the chemical reaction to occur efficiently.[13][14]
- **Controls Spreading:** A low-viscosity thickener, such as sodium alginate, is often used to control the spread of the ink droplets, preventing "wicking" or bleeding and ensuring sharp edges.[14]

Experimental Protocol: Fabric Pre-treatment

- Prepare the pre-treatment solution according to the recipe in Table 2.
- Apply the solution evenly to the clean, scoured cotton fabric using a padding mangle or a spray system to achieve a specific wet pick-up (typically 60-70%).
- Dry the treated fabric completely in a hot air oven or stenter at a temperature of 100-120°C. The fabric is now ready for printing.

Component	Function	Concentration (g/L)
Sodium Bicarbonate (NaHCO ₃)	Alkali (Fixing Agent)	20 - 30 g/L
Urea	Humectant / Dye Solvent	50 - 150 g/L
Sodium Alginate (Low Viscosity)	Anti-migration / Thickener	5 - 10 g/L
Water	Solvent	Balance to 1 L

Table 2: Typical pre-treatment recipe for inkjet printing of reactive dyes on cotton.[13]
[14]

Digital Printing

The pre-treated and dried fabric is loaded into a digital textile printer equipped with the formulated reactive red ink. The digital design file is sent to the printer, which precisely deposits picoliter-sized ink droplets onto the fabric surface according to the image data.

Fixation (Steaming)

This is the chemical reaction stage. The printed fabric is exposed to high-temperature steam, which provides the necessary heat and moisture to trigger the covalent bond formation between the reactive group on the dye and the activated hydroxyl groups on the cellulose fibers.[3][13][15]

Experimental Protocol: Fixation

- Place the printed fabric in a laboratory or industrial steamer.
- Expose the fabric to saturated steam at 102-105°C for 8-15 minutes.[13][16]
- The steam must be saturated (100% humidity) to ensure the urea and other chemicals remain active.[17]

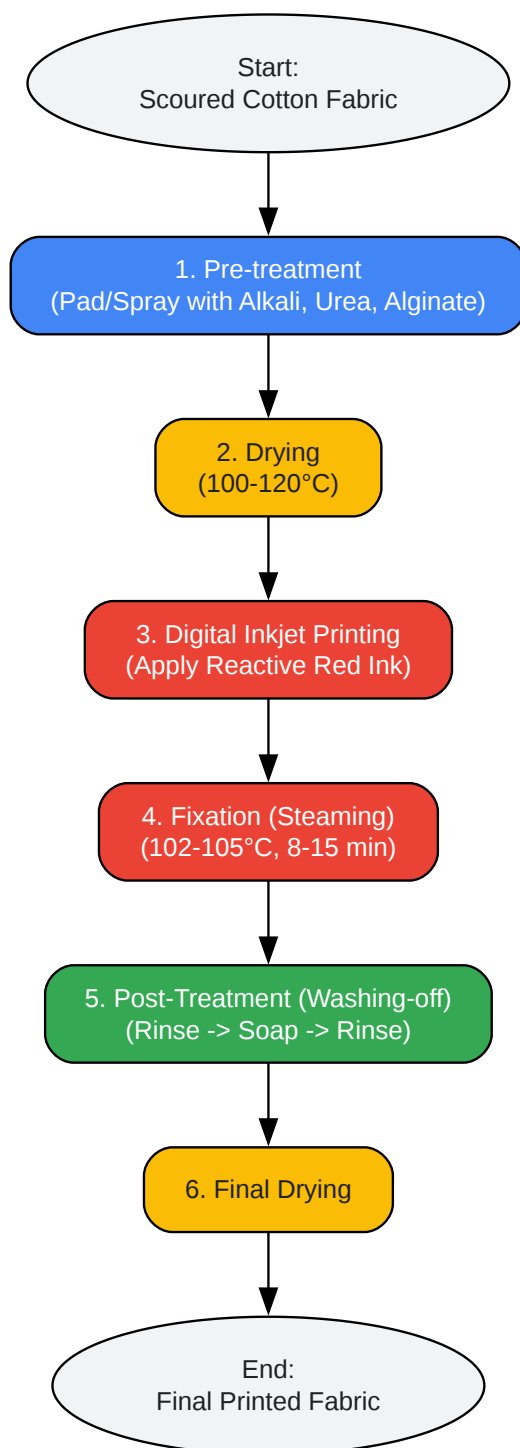
Post-treatment (Washing-Off)

After fixation, a significant amount of unfixed, hydrolyzed dye and residual pre-treatment chemicals remain on the fabric. An exhaustive washing process is mandatory to remove these residues.[18][19] Failure to do so will result in poor rub fastness and color bleeding in subsequent consumer washes.[13]

Experimental Protocol: Washing-Off

- Cold Rinse: Rinse the steamed fabric thoroughly in cold, overflowing water to remove the bulk of the unfixed dye and chemicals.
- Hot Rinse: Rinse in hot water (e.g., 60-70°C).
- Soaping: Wash the fabric at or near boiling (95-100°C) for 10-15 minutes in a bath containing a neutral, non-ionic soap or detergent (e.g., 1-2 g/L).[16][19] This step helps to solubilize and remove the high-affinity hydrolyzed dye from within the fiber structure.
- Hot Rinse: Rinse again in hot water (e.g., 70-80°C) to remove the soap.
- Cold Rinse: A final cold rinse to cool the fabric.
- Drying: Dry the fully washed fabric.

Visualization: Complete Printing & Fixation Workflow



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Caption: The complete workflow for reactive dye inkjet printing on cotton.

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